molecular formula C14H16N2O6 B1142403 Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate CAS No. 121582-52-3

Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate

Cat. No. B1142403
CAS RN: 121582-52-3
M. Wt: 308.29
InChI Key:
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Description

Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate (DMHPO) is a synthetic compound that has been used in a variety of scientific research applications. It is a dicarboxylic acid derivative and is a useful reagent for the synthesis of other compounds. It is also a useful tool for studying various biochemical and physiological processes.

Scientific Research Applications

Chemical Properties

“Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate” is a chemical compound with the CAS Number: 121582-52-3. It has a molecular weight of 308.29 . The IUPAC name for this compound is dimethyl (2Z)-2-[(4-methoxyphenyl)hydrazono]-3-oxopentanedioate .

Biological Activity

In a study, it was found that β-diketone derivatives, which include “Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate”, exhibit anti-COX-2 activities . COX-2 inhibitors are a type of nonsteroidal anti-inflammatory drug (NSAID) that directly targets COX-2, an enzyme responsible for inflammation and pain.

In Silico Investigation

In silico molecular docking results revealed that β-diketone derivatives, including “Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate”, show potential as COX-2 inhibitors . This suggests that these compounds could be used in the development of new drugs for treating conditions associated with inflammation and pain.

Molecular Dynamics Simulations

Molecular dynamics simulations, density functional theory (DFT) calculations, Hirshfeld surface analysis, energy framework, and ADMET studies have been conducted to understand the interaction mechanisms and evaluate the inhibitory characteristics of β-diketone derivatives .

Potential for Drug Development

The results of these studies indicate that “Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate” shows promise in the field of drug development, particularly as a potential COX-2 inhibitor .

properties

IUPAC Name

dimethyl (Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O6/c1-20-10-6-4-9(5-7-10)15-16-13(14(19)22-3)11(17)8-12(18)21-2/h4-7,17H,8H2,1-3H3/b13-11-,16-15?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXPMSXVKXFGEF-OQJZYDBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=NC(=C(CC(=O)OC)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N=N/C(=C(/CC(=O)OC)\O)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382936
Record name dimethyl 2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate

CAS RN

121582-52-3
Record name dimethyl 2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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